1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one
Description
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one is a brominated aromatic ketone characterized by a propionyl group substituted with a bromine atom at position 2 and a 4-amino-3-mercaptophenyl group.
- Molecular formula: Likely C₉H₉BrNOS (inferred from the 3-bromo isomer in ).
- Functional groups: Bromine (electron-withdrawing), amino (-NH₂, electron-donating), and mercapto (-SH, nucleophilic/thiol-reactive).
- Synthetic relevance: Brominated ketones are often intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. The amino and mercapto substituents may enhance bioactivity, though direct studies are unavailable .
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(4-amino-3-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3 |
InChI Key |
OCGVJACMBVJSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)S)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-mercaptophenol with 2-bromopropanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Electronic and Steric Influences
- Target compound vs. 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (): The benzodioxole ring in the latter is electron-rich due to oxygen atoms, stabilizing the ketone via resonance. The thiol group (-SH) in the target compound enables disulfide formation or nucleophilic substitution, absent in the benzodioxole analog.
Target compound vs. 1-(adamantan-1-yl)-2-bromopropan-1-one () :
Physical and Spectral Properties
Key Data Comparison
- Notable Trends: Higher predicted boiling point for the target compound (~436°C) versus the benzodioxole analog (345.7°C) suggests stronger intermolecular forces (hydrogen bonding via -NH₂/-SH) . Chalcone derivatives (e.g., ) exhibit extended conjugation, reducing volatility compared to non-chalcone bromoketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
